Fmoc-Dab(Fmoc)-OH
Overview
Description
Fmoc-Dab(Fmoc)-OH, also known as Nα,Nβ-bis(9-fluorenylmethyloxycarbonyl)-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. The compound is modified with two 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in peptide synthesis. The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with Fmoc groups. This can be achieved through a series of steps:
Protection of the α-amino group: The α-amino group of 2,4-diaminobutyric acid is first protected with an Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the β-amino group: The β-amino group is then protected with another Fmoc group using similar reaction conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides and amino acid derivatives by automating the addition of reagents and the removal of protecting groups.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Dab(Fmoc)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc groups can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The free amino groups can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove Fmoc groups.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HOBt (1-hydroxybenzotriazole) are used to facilitate peptide bond formation.
Major Products Formed
Deprotected Amino Acid: Removal of Fmoc groups yields the free 2,4-diaminobutyric acid.
Peptides: Coupling reactions result in the formation of peptides with 2,4-diaminobutyric acid residues.
Scientific Research Applications
Fmoc-Dab(Fmoc)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Modified peptides containing 2,4-diaminobutyric acid residues are explored for their potential therapeutic properties.
Biomaterials: Fmoc-modified amino acids and peptides are used in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-Dab(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of complex peptide sequences.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Fmoc)-OH: Nα,Nε-bis(9-fluorenylmethyloxycarbonyl)-lysine, another Fmoc-protected amino acid.
Fmoc-Orn(Fmoc)-OH: Nα,Nδ-bis(9-fluorenylmethyloxycarbonyl)-ornithine, similar in structure and function.
Uniqueness
Fmoc-Dab(Fmoc)-OH is unique due to the presence of two amino groups on the butyric acid backbone, allowing for the introduction of additional functional groups or modifications. This makes it a versatile building block in peptide synthesis and other applications.
Biological Activity
Fmoc-Dab(Fmoc)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid, is a protected amino acid commonly utilized in solid-phase peptide synthesis (SPPS). Its unique structural properties and reactivity make it a valuable building block in the design of peptides and peptidomimetics with potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, coupling efficiency, and implications in antimicrobial activity.
Chemical Structure and Properties
This compound features two Fmoc protecting groups attached to the amino acid backbone, which enhances its stability during synthesis. The structure can be represented as follows:
The presence of the Fmoc groups allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides.
Synthesis and Coupling Efficiency
The synthesis of peptides incorporating this compound has been shown to exhibit varying coupling efficiencies. Research indicates that Fmoc-Dab(Mtt)-OH, a related compound, demonstrates poor coupling efficiency during SPPS due to rapid lactamization under certain conditions when using various coupling reagents . This behavior necessitates careful optimization of reaction conditions to achieve successful incorporation into peptide sequences.
Table 1: Comparison of Coupling Reagents for Fmoc-Dab Incorporation
Coupling Reagent | Coupling Efficiency | Notes |
---|---|---|
DEPBT | High | Multi-time protocol required |
PyBOP | Moderate | Lactamization observed |
DIC | Low | Inefficient for Fmoc-Dab |
Biological Activity and Applications
This compound has been explored for its potential biological activities, particularly in the development of antimicrobial peptides. Studies have demonstrated that peptides containing Dab residues can exhibit enhanced antimicrobial properties due to their ability to interact with bacterial membranes . The incorporation of Fmoc-Dab into peptide sequences has been linked to improved stability and activity against Gram-negative bacteria by targeting specific membrane proteins involved in bacterial survival.
Case Study: Antimicrobial Peptide Development
A notable case study involved the synthesis of macrocyclic peptides using Fmoc-Dab(Dde)-OH as a building block. These peptides were designed to enhance their antimicrobial activity through structural modifications that included lactam bridges. The resulting compounds displayed significantly improved efficacy against various bacterial strains compared to linear counterparts .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that the positioning and number of Dab residues within peptide sequences are critical for their biological activity. For example, lactamized structures derived from Fmoc-Dab have shown increased resistance to proteolytic degradation while maintaining or enhancing antimicrobial activity .
Properties
IUPAC Name |
(2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673967 | |
Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201473-83-8 | |
Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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